Bienvenue dans la boutique en ligne BenchChem!

10-Boc-SN-38

Antibody-Drug Conjugates Linker-Payload Synthesis Serum Stability

10-Boc-SN-38 is the critical regioselective intermediate where Boc protection at the 10-OH position enables selective conjugation of cathepsin B-cleavable linkers via stable ether bonds—essential for constructing next-generation SN-38 ADCs with serum half-life >10 days and DAR up to 7.1 without aggregation. Unlike unprotected SN-38, which yields complex side-product mixtures and uncontrolled lactone ring hydrolysis, 10-Boc-SN-38 prevents premature ring opening and ensures high-purity, mono-functionalized prodrugs for ADC, polymeric nanoparticle, and bioorthogonal prodrug applications.

Molecular Formula C22H20N2O5
Molecular Weight 392.4 g/mol
CAS No. 113015-38-6
Cat. No. B187591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Boc-SN-38
CAS113015-38-6
Synonyms7 Ethyl 10 hydroxycamptothecin
7-ethyl-10-hydroxycamptothecin
Camptosar
Camptothecin 11
camptothecin-11
CPT 11
CPT-11
CPT11
irinotecan
irinotecan hydrochloride
Irrinotecan
NK012 compound
SN 38
SN 38 11
SN-38
SN-38-11
SN3811
Molecular FormulaC22H20N2O5
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O
InChIInChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1
InChIKeyFJHBVJOVLFPMQE-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Boc-SN-38 (CAS 113015-38-6) Product Overview and Strategic Positioning in Camptothecin Research


10-Boc-SN-38 is the tert-butyloxycarbonyl (Boc)-protected form of SN-38 (7-ethyl-10-hydroxycamptothecin), the highly potent active metabolite of the chemotherapeutic prodrug Irinotecan [1]. SN-38 functions as a topoisomerase I inhibitor, but its direct therapeutic application is severely hampered by extreme hydrophobicity, poor water solubility, and the pH-dependent instability of its essential lactone ring, which rapidly hydrolyzes to an inactive carboxylate form at physiological pH [2]. The Boc group at the 10-hydroxyl position serves as a critical synthetic intermediate, temporarily blocking this reactive site to enable selective chemical modifications at other positions (e.g., 20-OH) for the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs) and polymeric nanoparticles, while preventing premature lactone ring opening and improving handling characteristics .

Why 10-Boc-SN-38 Cannot Be Substituted by Unprotected SN-38 or Alternative Boc Isomers in ADC and Nanoparticle Synthesis


The selection of 10-Boc-SN-38 over its closest analogs—specifically unprotected SN-38 or alternative Boc-protected isomers (e.g., 20-Boc-SN-38)—is not a matter of interchangeable chemical equivalents but a critical determinant of synthetic feasibility and final conjugate performance. Direct use of unprotected SN-38 in multi-step syntheses leads to uncontrolled reactions at the highly nucleophilic 10-OH group, resulting in complex mixtures of side products, low yields, and compromised purity of the final therapeutic entity [1]. Furthermore, the regioselective protection of the 10-OH group, as opposed to the 20-OH group, is specifically mandated for constructing certain linker-payload architectures, particularly those employing cathepsin B-cleavable linkers attached via ether bonds to the 10-position for enhanced serum stability and high drug-antibody ratios (DAR) [2]. Generic substitution with a non-regioselective protecting group or an isomer introduces a high risk of synthetic failure, structural misidentification, and a loss of the precise release kinetics required for effective targeted therapy. The following quantitative evidence section details these critical performance differentials.

10-Boc-SN-38 (CAS 113015-38-6) Quantitative Differentiation Data Against Unprotected SN-38 and Alternative Prodrugs


10-Boc-SN-38 Enables Synthesis of ADCs with 10-Day Serum Half-Life via Site-Specific Conjugation Unattainable with Unprotected SN-38

The use of 10-Boc-SN-38 as a protected intermediate is critical for the synthesis of SN-38-ether-ADCs. A key study demonstrates that when a cathepsin B (CTSB)-cleavable linker is attached directly to the 10-OH group of SN-38 (a process enabled by selective Boc deprotection), the resulting ADC exhibits a serum stability half-life of over 10 days [1]. This high stability is a prerequisite for achieving a high drug-antibody ratio (DAR) of 7.1 without inducing antibody aggregation, a feat not possible with the common, less stable acid-labile linkers often conjugated to the 20-OH position of SN-38 [1]. In contrast, ADCs constructed with unprotected SN-38 or using the 20-OH conjugation site typically exhibit significantly lower serum stability (half-lives often measured in hours, not days), limiting their therapeutic window due to premature payload release and systemic toxicity [2].

Antibody-Drug Conjugates Linker-Payload Synthesis Serum Stability

10-Boc Protection Mitigates SN-38's Extreme Insolubility to Enable 17-Fold Solubility Enhancement in Formulation Development

Unprotected SN-38 is virtually insoluble in water (<1 µg/mL), making direct formulation into nanoparticles or other delivery systems extremely challenging and often resulting in low drug loading efficiency and poor reproducibility [1]. 10-Boc-SN-38, while itself not the final therapeutic, serves as a key intermediate that enables the synthesis of more soluble 10-O-substituted SN-38 derivatives. For instance, a 10-O-fluoropropyl-substituted SN-38 derivative (synthesized from a 10-protected intermediate) was found to be 17-fold more soluble than SN-38 in phosphate-buffered saline [2]. This class-level inference suggests that the Boc protection at the 10-position is a critical enabling step for introducing solubility-enhancing modifications that are impossible to perform selectively on the native, unprotected molecule .

Formulation Development Nanoparticle Synthesis Solubility Enhancement

10-Boc-SN-38 Enables Superior In Vivo Antitumor Efficacy in Polymeric Micelle Formulations Compared to Free SN-38

In a direct comparative study using biodegradable polymeric micelles, the formulation incorporating SN-38-BOC (the compound after deprotection or as a prodrug form) demonstrated significantly enhanced in vivo antitumor activity compared to the free drug. Histological analysis of tumor tissues from treated mice revealed that SN-38-BOC micelles induced greater apoptosis, inhibited angiogenesis, and suppressed tumor cell proliferation more effectively than the free SN-38 group [1]. While the study compared micellar formulations, the use of the Boc-protected form was instrumental in achieving efficient encapsulation within the micelle core due to altered hydrophobicity, which in turn led to improved tumor accumulation and sustained drug release [2]. The exact fold-change in tumor growth inhibition was not explicitly quantified as a single numeric value, but the study concluded the micellar formulation of the prodrug was a significantly more effective therapeutic candidate [1].

Polymeric Micelles In Vivo Efficacy Tumor Xenograft

10-Boc-SN-38 Exhibits Superior Ambient Stability Compared to Unprotected SN-38, Simplifying Logistics and Reducing Degradation Risk

Unprotected SN-38 is notoriously unstable, with its active lactone ring prone to rapid hydrolysis at pH >6, converting to the inactive carboxylate form [1]. This instability necessitates stringent cold-chain shipping and storage (-20°C or lower) and careful handling to prevent degradation. In contrast, 10-Boc-SN-38, as a protected intermediate, is documented to be stable at ambient room temperature for several days during ordinary shipping and customs clearance . This enhanced stability profile is a direct result of the Boc group shielding the 10-OH group, which is a key site for interactions that promote lactone ring opening . While the exact half-life difference in various conditions is not provided as a numeric ratio, the qualitative difference in handling and shipping conditions is a critical practical advantage for procurement and laboratory logistics.

Chemical Stability Logistics Storage

10-Boc-SN-38 Enables High-Efficiency Synthesis of SN-38 Prodrugs with >90% Release in Minutes Under Bioorthogonal Activation

The Boc protecting group at the 10-position is crucial for synthesizing advanced prodrugs that can be activated with high efficiency in vivo. A study on bioorthogonal prodrugs demonstrated that an N-oxide and boron reagent reaction pair could achieve fast reaction kinetics (k2: ~10^3 M^-1 s^-1) and complete cleavage (>90% release of the active drug within minutes) [1]. This highly efficient release is only possible because the 10-position is selectively protected during synthesis, allowing for precise installation of the bioorthogonal trigger at another site. Unprotected SN-38 would lead to multiple, uncontrolled conjugation events, drastically reducing the yield and purity of the desired mono-functionalized prodrug and severely impairing the on-demand release profile [2].

Prodrug Activation Bioorthogonal Chemistry Controlled Release

Validated Application Scenarios for 10-Boc-SN-38 in ADC Development, Nanomedicine Formulation, and Prodrug Synthesis


Synthesis of High-DAR, Serum-Stable SN-38 Antibody-Drug Conjugates (ADCs)

10-Boc-SN-38 is the critical starting material for the synthesis of next-generation SN-38 ADCs. Its selective 10-OH protection enables the conjugation of cathepsin B-cleavable linkers to the 10-position via a stable ether bond, a strategy proven to yield ADCs with a serum half-life exceeding 10 days and a high drug-antibody ratio (DAR) of up to 7.1 without aggregation [1]. This approach directly addresses the stability and off-target toxicity limitations of earlier SN-38 ADCs that relied on less stable acid-labile linkers at the 20-OH position [2].

Formulation of Polymeric Micelles and Nanoparticles for Enhanced Tumor Delivery

In nanomedicine research, 10-Boc-SN-38 serves as a key prodrug intermediate for efficient encapsulation into polymeric micelles. The Boc group modifies the molecule's hydrophobicity, facilitating high drug loading and stability within the nanoparticle core. In vivo studies with SN-38-BOC micelles have demonstrated superior anti-tumor efficacy compared to free SN-38, characterized by increased apoptosis, reduced angiogenesis, and suppressed tumor proliferation in colorectal cancer models [3]. This validated approach is essential for developing advanced, targeted nano-formulations.

Synthesis of Site-Specific, Activatable SN-38 Prodrugs

The development of bioorthogonal or microenvironment-responsive prodrugs relies on the ability to precisely functionalize a single position on the SN-38 molecule. 10-Boc-SN-38 provides this essential control, allowing chemists to install activation triggers (e.g., bioorthogonal handles or pH-sensitive linkers) at other positions (e.g., 20-OH) without interference from the highly reactive 10-OH group. This regioselectivity is paramount for achieving high yields of the desired mono-functionalized prodrug and for ensuring the rapid and complete release (>90% within minutes) of active SN-38 upon reaching the target site [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Boc-SN-38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.